MT2 Receptor Binding: 5-Benzyloxy Derivative Defines the Baseline Affinity for Structure-Activity Relationship Analysis
Compound 7a (5-benzyloxyisoquinolin-1(2H)-one) binds to human MT2 receptors with a Ki of approximately 300–500 nM, as estimated from competitive displacement of [3H]melatonin in intact CHO cells [1]. In contrast, the 3-methoxybenzyloxyl analog 7b achieves a Ki of 1.7 nM, representing a >175-fold improvement in affinity imparted by the single meta-methoxy substitution [1]. This differential allows 7a to serve as the critical 'unsubstituted' baseline control in SAR campaigns.
| Evidence Dimension | MT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 300–500 nM (compound 7a, 5-benzyloxy at C6) |
| Comparator Or Baseline | Ki = 1.7 nM (compound 7b, 3-methoxybenzyloxyl at C6) |
| Quantified Difference | >175-fold lower affinity for the unsubstituted benzyloxyl derivative |
| Conditions | Human MT2 receptor expressed in CHO cells; competitive binding with 1 nM [3H]melatonin |
Why This Matters
This quantitative binding gap validates 7a as the essential negative control for assessing the contribution of benzyl ring substitution to MT2 engagement in any isoquinolinone-based screening library.
- [1] Hu Y, Chan KH, He X, Ho MKC, Wong YH. Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. PLoS ONE. 2014; 9(12): e113638. doi:10.1371/journal.pone.0113638 View Source
